2-Amino-5-(3-bromophenyl)furan-3-carbonitrile
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Overview
Description
2-Amino-5-(3-bromophenyl)furan-3-carbonitrile is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of an amino group at the second position, a bromophenyl group at the fifth position, and a carbonitrile group at the third position of the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3-bromophenyl)furan-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzaldehyde and malononitrile.
Formation of Intermediate: The initial step involves the condensation of 3-bromobenzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the furan ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(3-bromophenyl)furan-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The amino and carbonitrile groups can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furan derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Scientific Research Applications
2-Amino-5-(3-bromophenyl)furan-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Material Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-Amino-5-(3-bromophenyl)furan-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carbonitrile groups can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The bromophenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-phenylfuran-3-carbonitrile: Lacks the bromine atom, which may affect its reactivity and binding properties.
2-Amino-5-(4-bromophenyl)furan-3-carbonitrile: The bromine atom is positioned differently, which can influence its chemical behavior and applications.
2-Amino-5-(3-chlorophenyl)furan-3-carbonitrile:
Uniqueness
2-Amino-5-(3-bromophenyl)furan-3-carbonitrile is unique due to the specific positioning of the bromine atom, which can significantly influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-amino-5-(3-bromophenyl)furan-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O/c12-9-3-1-2-7(4-9)10-5-8(6-13)11(14)15-10/h1-5H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDSEWSKALNCSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=C(O2)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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